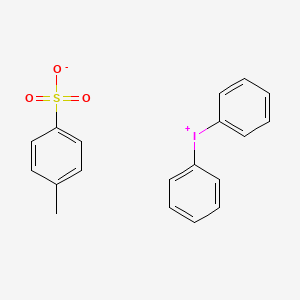

Diphenyliodonium p-toluenesulfonate

説明

Significance of Diaryliodonium Salts in Modern Chemical Science

Diaryliodonium salts (Ar₂I⁺X⁻) are a class of hypervalent iodine(III) compounds that have become indispensable in contemporary organic synthesis. rsc.org They are prized for their ability to act as electrophilic arylating agents, transferring an aryl group to a wide array of nucleophiles. nih.govdiva-portal.org This reactivity is fundamental to the construction of biaryl frameworks and the introduction of aryl moieties into organic molecules, which are common structural motifs in pharmaceuticals, agrochemicals, and functional materials.

A key advantage of diaryliodonium salts is their stability; they are typically crystalline solids that are stable to air and moisture, facilitating their handling and storage. unl.edu Their reactivity often parallels that of heavy transition metal organometallic complexes, such as those of palladium, but they are generally less toxic and more economical to prepare. unl.edu This makes them an attractive and more sustainable alternative for many arylation reactions. diva-portal.org

The versatility of diaryliodonium salts is further underscored by their application in both metal-catalyzed and metal-free reaction conditions. nih.gov They can participate in a variety of transformations, including the synthesis of optically active isomers, bioactive chiral biaryls, and complex polycyclic aromatic hydrocarbons. rsc.org The ability to fine-tune the reactivity and selectivity of these salts by modifying the aryl groups and the counterion has led to the development of a broad spectrum of synthetic methodologies. nih.govdiva-portal.org

Overview of Key Research Domains for Diphenyliodonium (B167342) p-Toluenesulfonate

Diphenyliodonium p-toluenesulfonate, with the chemical formula (C₆H₅)₂IC₆H₄(SO₃)CH₃, is a prominent member of the diaryliodonium salt family. sigmaaldrich.com Its specific properties and reactivity have led to its extensive use in several key areas of chemical research.

One of the primary applications of this compound is in arylation reactions . It serves as an efficient source of a phenyl group in both carbon- and heteroatom-arylation reactions. Research has demonstrated its utility in the palladium-catalyzed C-H arylation of various heterocycles, including indoles and thiophenes, providing access to complex substituted aromatic systems. mdpi.com For instance, the direct C2-arylation of indoles has been achieved using a palladium catalyst in conjunction with diphenyliodonium salts. mdpi.com

In the realm of photochemistry and polymer science , this compound functions as a potent photoinitiator. researchgate.net Upon irradiation with UV light, it can generate both radical and cationic species, which can initiate polymerization processes. This property is particularly valuable in the curing of coatings, inks, and adhesives, as well as in advanced applications like 3D printing and microfabrication. researchgate.net It is often used in combination with a photosensitizer to enhance its efficiency in initiating polymerization under specific light conditions. researchgate.net

Furthermore, this compound is instrumental in mechanistic studies aimed at understanding the intricacies of arylation reactions. Its well-defined structure and predictable reactivity allow researchers to probe the mechanisms of both metal-catalyzed and metal-free transformations, leading to the development of more efficient and selective synthetic methods. nih.govdiva-portal.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6293-66-9 sigmaaldrich.comalfa-chemistry.com |

| Molecular Formula | C₁₉H₁₇IO₃S nih.gov |

| Molecular Weight | 452.31 g/mol sigmaaldrich.com |

| Melting Point | 188-191 °C sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |

| Appearance | Crystalline solid |

| Solubility | Soluble in some organic solvents |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Indole |

| Thiophene |

特性

IUPAC Name |

diphenyliodanium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIKAXKFQJWKCV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10182-84-0 (Parent) | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90212135 | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-66-9 | |

| Record name | Iodonium, diphenyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodonium, diphenyl-, p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes for Diphenyliodonium (B167342) p-Toluenesulfonate

The synthesis of diphenyliodonium p-toluenesulfonate can be achieved through several established pathways, each with its own set of precursors and reaction conditions.

Reaction of Iodine and Aromatic Precursors

One of the classical approaches to diaryliodonium salts involves the use of iodosobenzene (B1197198) and iodoxybenzene (B1195256). In a reaction catalyzed by hydroxide (B78521) ions, an equimolar mixture of iodosobenzene and iodoxybenzene can be used to generate diphenyliodonium iodate. orgsyn.org Subsequent treatment with an appropriate salt, such as potassium iodide, leads to the precipitation of the corresponding diphenyliodonium halide. orgsyn.org While this method traditionally yields the iodide salt, the principle can be adapted to produce other salts, including the p-toluenesulfonate, through anion exchange.

Direct Synthesis from Iodine(III) Precursors

More direct routes to diaryliodonium salts often employ iodine(III) precursors. Aryl(TMP)iodonium(III) trifluoroacetates, for instance, can be synthesized by oxidizing an iodoarene with m-chloroperbenzoic acid (mCPBA) in the presence of trifluoroacetic acid, followed by a coupling reaction with 1,3,5-trimethoxybenzene. beilstein-journals.org This general strategy can be adapted for the synthesis of this compound by using appropriate starting materials. The use of (diacetoxyiodo)arenes is another common strategy. beilstein-journals.org For example, phenyliodine(III) bis(trifluoroacetate) can react with an appropriate aromatic partner to yield the corresponding diaryliodonium salt. beilstein-journals.org

Solvent-Free Synthesis Techniques

In a move towards more environmentally benign synthetic methods, solvent-free techniques have been developed. One such method involves the grinding of Dess-Martin periodinane with p-toluenesulfonic acid monohydrate to produce 1-(p-toluenesulfonyloxy)-1,2-benziodoxol-3(1H)-one. researchgate.net While this specific product is not this compound, the underlying principle of using a grinding technique for the synthesis of hypervalent iodine compounds demonstrates the potential for solvent-free approaches in this area of chemistry. researchgate.net Other research has also highlighted the successful synthesis of various organic compounds using p-toluenesulfonic acid as a catalyst under solvent-free or "neat" conditions, suggesting the feasibility of applying these principles to the synthesis of diaryliodonium salts. researchgate.netscilit.com

One-Pot Synthetic Protocols using Toluenesulfonic Acid

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. A direct synthesis of both symmetrical and unsymmetrical electron-rich diaryliodonium salts has been developed using m-chloroperbenzoic acid (m-CPBA) and p-toluenesulfonic acid (TsOH). researchgate.net This method allows for the formation of diaryliodonium tosylates in high yields. researchgate.net The reaction typically involves the oxidation of one or two different aryl iodides with m-CPBA in the presence of TsOH in a solvent like dichloromethane (B109758). researchgate.net For electron-rich iodonium (B1229267) salts, TsOH is often a more suitable acid than trifluoromethanesulfonic acid. researchgate.net

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs allows for the fine-tuning of the reagent's properties. By starting with substituted iodoarenes or using substituted aromatic coupling partners, a wide variety of diaryliodonium salts can be prepared. For example, treating iodo compounds with an arene, m-CPBA, and p-TsOH·H₂O can yield para- and meta-substituted aryl(mesityl)iodonium salts. researchgate.net The choice of solvent, such as acetonitrile (B52724) or chloroform, can influence the reaction conditions. researchgate.net This modularity is a key feature of modern diaryliodonium salt synthesis, enabling access to a broad range of structures for various applications. nih.gov

Mechanistic Investigations of Reactivity

Photochemical Mechanisms of Action

The photochemical behavior of diphenyliodonium (B167342) salts, including the p-toluenesulfonate salt, is characterized by complex processes initiated by the absorption of light.

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of diphenyliodonium salts. wikipedia.org It involves the transfer of an electron from a donor molecule to the photoexcited iodonium (B1229267) salt, which acts as an electron acceptor. wikipedia.orgresearchgate.net This process generates a charge-separated state, initiating a cascade of chemical reactions. wikipedia.org The efficiency of PET can be influenced by the presence of sensitizers, which absorb light and then transfer energy or an electron to the iodonium salt. In the context of polymerization, for instance, the combination of a sensitizer (B1316253) with diphenyliodonium salts can form an efficient photoinitiating system.

The general scheme for photoinduced oxidation can be represented as:

Excitation: A sensitizer or the iodonium salt itself absorbs a photon (hν), leading to an excited state (*).

Electron Transfer: The excited species interacts with an electron donor, resulting in the reduction of the iodonium salt and oxidation of the donor.

This PET process is a cornerstone of using diphenyliodonium p-toluenesulfonate in photopolymerization and other light-induced reactions. nih.gov

Following photoinduced electron transfer or direct photolysis, this compound decomposes into several highly reactive species. The primary species generated include:

Phenyl Radicals (C₆H₅•): These are key intermediates that can initiate polymerization or participate in other radical-mediated reactions.

Iodine Species: Iodobenzene (B50100) is a common product of the decomposition.

Cationic Species: The fragmentation can lead to the formation of phenyl cations (C₆H₅⁺), although this is often debated and can be highly dependent on the reaction environment.

Protons (H⁺): In the presence of a hydrogen source, the decomposition can liberate protons, which can act as superacids (HX). researchgate.net This is particularly relevant in cationic polymerization, where the generated acid initiates the polymerization of monomers like epoxides. researchgate.net

The generation of these reactive intermediates is central to the utility of this compound as a photoinitiator.

The photolysis of diphenyliodonium salts can proceed through two main pathways upon excitation: homolytic and heterolytic cleavage of the carbon-iodine bond.

Homolytic Cleavage: This pathway involves the symmetrical breaking of the C-I bond, leading to the formation of a phenyl radical and an aryliodonium radical cation. This is often the predominant pathway in direct photolysis.

Heterolytic Cleavage: This pathway results in the formation of a phenyl cation and an iodobenzene molecule. This route is generally less favored but can be influenced by the solvent and the nature of the counterion.

The decomposition of this compound ultimately leads to the formation of stable products such as iodobenzene and other arylated compounds, alongside the generation of the reactive species that drive subsequent chemical reactions.

Transient absorption spectroscopy is a powerful technique used to study the ultrafast dynamics of the excited states of molecules like this compound. rsc.orgberkeley.edu This method involves exciting a sample with a short "pump" pulse of light and then probing the changes in absorption with a second, time-delayed "probe" pulse. berkeley.edu By varying the delay time between the pump and probe pulses, the formation and decay of transient species, such as excited states and radicals, can be monitored in real-time, often on femtosecond to picosecond timescales. berkeley.eduresearchgate.net

Studies using transient absorption spectroscopy can provide valuable information on:

The lifetime of the excited state of the iodonium salt.

The rates of intersystem crossing to triplet states.

The dynamics of electron transfer processes. rsc.org

The identification of transient intermediates formed during photolysis. researchgate.net

Thermally Initiated Reaction Mechanisms

While primarily known as a photoinitiator, this compound can also undergo thermally initiated reactions. The thermal decomposition of diaryliodonium salts generally requires higher temperatures compared to their photochemical decomposition. The mechanism often involves the nucleophilic attack of the counterion or another nucleophile present in the reaction mixture on the iodine center or the aromatic ring. This can lead to the formation of arylated products. The specific pathway and products are highly dependent on the reaction conditions, including the solvent and the nature of the nucleophile.

Influence of Counterions and Substituents on Reaction Pathways

The counterion and substituents on the phenyl rings of the diaryliodonium salt play a significant role in determining its reactivity and the course of the reaction. nih.govrsc.org

The counterion can influence the reaction in several ways:

Nucleophilicity: A more nucleophilic counterion can facilitate thermal decomposition by attacking the iodonium cation. For example, fluoride (B91410) counterions have been shown to trigger arylation reactions under mild conditions by activating O-H bonds. nih.govrsc.org

Coordinating Ability: Weakly coordinating counterions, such as tetrafluoroborate (B81430) or triflate, are often preferred in catalytic reactions as they are less likely to interfere with the catalyst. mdpi.com In some palladium-catalyzed arylations, tetrafluoroborate salts were found to be more efficient than tosylate or triflate salts. mdpi.com

Substituents on the aromatic rings can modify the electronic properties of the diphenyliodonium cation, thereby influencing its reactivity:

Electron-donating groups can increase the electron density on the aromatic ring, potentially making it more susceptible to certain types of reactions.

Electron-withdrawing groups can make the iodonium salt a better electron acceptor, which can enhance its reactivity in PET processes. rsc.org Studies on the polymerization of acrylates have shown that diphenyliodonium salts with strong deactivating substituents like -CN and -NO₂ can lead to higher polymerization rates. rsc.org

The interplay between the counterion and substituents provides a means to fine-tune the reactivity of diphenyliodonium salts for specific applications. nih.govrsc.org

Spectroscopic and Electrochemical Approaches for Mechanistic Elucidation

The reactivity of this compound is intricately linked to its electronic structure and redox properties. Spectroscopic and electrochemical techniques are indispensable tools for probing reaction mechanisms, identifying transient intermediates, and quantifying the energetic parameters that govern its chemical transformations. These methods provide a molecular-level view of the processes involved in the cleavage of the carbon-iodine bond and subsequent reactions.

Spectroscopic Analysis

Spectroscopic methods are fundamental to understanding the electronic transitions and structural integrity of this compound during chemical reactions.

UV-Vis Spectroscopy

UV-Vis spectroscopy is commonly used to characterize the electronic absorption properties of diaryliodonium salts. The diphenyliodonium cation exhibits strong absorption bands in the far-UV region. These absorptions are typically associated with π-π* transitions within the phenyl rings. For diphenyliodonium salts, an absorption maximum is consistently observed at approximately 227-229 nm in solvents like acetonitrile (B52724). rsc.orgresearchgate.net A specific electronic grade of this compound reports a maximum absorption (λmax) at 222 nm. sigmaaldrich.comsigmaaldrich.com The position and intensity of this band can be influenced by the substitution pattern on the aromatic rings and the nature of the solvent. In photolytic reactions, the overlap between the absorption spectrum of the iodonium salt and the emission spectrum of a light source or a photosensitizer is a critical factor in determining the efficiency of photoinitiation. rsc.org

Interactive Data Table: UV-Vis Spectroscopic Data for Diphenyliodonium Salts

| Compound Class | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |

| Diphenyliodonium PAGs | 227 | 17,800 | Not Specified |

| Diphenyliodonium Salt (I1) | 229 | Not Reported | Acetonitrile |

| This compound | 222 | Not Reported | Not Specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of diaryliodonium salts and for monitoring the progress of reactions. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in both the diphenyliodonium cation and the p-toluenesulfonate anion.

Diphenyliodonium Cation: The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the region of δ 7.4–7.7 ppm in the ¹H NMR spectrum. rsc.org The corresponding carbon signals are observed in the aromatic region of the ¹³C NMR spectrum (around δ 124–146 ppm). rsc.org

p-Toluenesulfonate Anion: The anion displays characteristic signals for the aromatic protons of the toluene (B28343) ring (a pair of doublets around δ 7.2 and 7.5 ppm) and a singlet for the methyl protons around δ 2.4 ppm in the ¹H NMR spectrum. rsc.org The ¹³C NMR spectrum shows signals for the methyl carbon, the four distinct aromatic carbons, and the quaternary carbon attached to the sulfonate group. rsc.org

NMR is also used to analyze reaction mixtures to identify products and byproducts, thereby helping to elucidate reaction pathways.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Many reactions involving diaryliodonium salts, particularly those initiated by light (photolysis) or a photoredox catalyst, proceed through radical intermediates. rsc.org EPR spectroscopy is the primary technique for the direct detection and characterization of these paramagnetic species. In the context of this compound, EPR can be used to observe the formation of aryl radicals upon reduction of the diphenyliodonium cation. The successful trapping of reaction intermediates using radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) provides strong indirect evidence for a radical mechanism, which can be further substantiated by EPR studies. rsc.org

Electrochemical Approaches

Electrochemical methods, particularly cyclic voltammetry, are crucial for investigating the redox behavior of this compound. These techniques provide quantitative data on reduction and oxidation potentials, which are key to understanding its role as an arylating agent in electron transfer processes.

Cyclic Voltammetry (CV)

Cyclic voltammetry is widely used to determine the reduction potential of diaryliodonium salts. The irreversible reduction of the diphenyliodonium cation is a key step in many of its reactions. This process involves the transfer of an electron to the iodonium salt, leading to the cleavage of a C–I bond and the generation of an aryl radical and an iodoarene. The potential at which this reduction occurs is a critical parameter for designing new reactions, especially in photoredox catalysis where the reduction potential of the iodonium salt must match the potential of the excited-state photocatalyst.

Studies have reported the reduction potentials for diaryliodonium cations in acetonitrile. sci-hub.se These values are essential for predicting the feasibility of electron transfer from a given donor to the iodonium salt. Furthermore, electrochemical methods have been developed for the synthesis of diaryliodonium salts themselves through the anodic oxidation of iodoarenes, highlighting the rich redox chemistry of these compounds. rsc.orgresearchgate.net

Interactive Data Table: Electrochemical Data for Diaryliodonium Cations

| Method | Reduction Potential (E°) (V vs. SCE) | Solvent |

| Calculated (COSMO-RS) | -1.17 | Acetonitrile |

| Calculated (IEF-PCM) | -1.00 | Acetonitrile |

Applications in Polymer Science and Materials Engineering

Photoinitiation in Polymerization Processes

Diphenyliodonium (B167342) p-toluenesulfonate is utilized in both radical and cationic photopolymerization, demonstrating its versatility in curing different types of monomers.

Radical Photopolymerization of Acrylates

In the realm of radical photopolymerization, diphenyliodonium p-toluenesulfonate is often employed as a co-initiator in two-component or three-component photoinitiating systems, particularly for the polymerization of acrylate (B77674) monomers like trimethylolpropane (B17298) triacrylate (TMPTA) and 1,6-hexanediol (B165255) diacrylate (HDDA). nih.govrsc.org These systems typically consist of a photosensitizer (a dye) that absorbs light at a specific wavelength and the iodonium (B1229267) salt which then generates the initiating radicals. rsc.orgpk.edu.plresearchgate.net The process is initiated through an electron transfer from the excited state of the sensitizer (B1316253) to the diphenyliodonium salt. rsc.orgpk.edu.plresearchgate.net

The efficiency of photopolymerization is quantified by kinetic parameters such as the rate of polymerization (Rp) and the final monomer conversion (C%). Studies have shown that photoinitiating systems containing diphenyliodonium salts can effectively initiate the radical polymerization of acrylates. For instance, systems composed of a squaraine dye as a sensitizer and various diphenyliodonium salts have been investigated for the polymerization of TMPTA. rsc.orgresearchgate.net The rates of polymerization and monomer conversion are influenced by the specific components of the photoinitiating system. nih.govrsc.org

In one study, the combination of a squaraine dye with different diphenyliodonium salts for TMPTA polymerization yielded varying kinetic results. The rate of polymerization (Rp) and final monomer conversion (C%) were found to be dependent on the structure of the iodonium salt. rsc.org For example, a system using (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate (I81) as the co-initiator demonstrated a significantly higher polymerization rate compared to other tested iodonium salts. rsc.orgpk.edu.plresearchgate.net

Table 1: Kinetic Parameters of TMPTA Polymerization with a Squaraine Dye and Various Diphenyliodonium Salts

| Co-initiator | Polymerization Rate (Rp) (s⁻¹) | Monomer Conversion (C%) |

|---|---|---|

| (4-methoxyphenyl)-phenyliodonium p-toluenesulfonate (I77) | 1.26 | - |

| (4-methoxyphenyl)-(4-methylphenyl)iodonium p-toluenesulfonate | 1.72 | - |

| (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate (I81) | 10.4 | >50 |

Data sourced from multiple studies for comparative purposes. nih.govrsc.org

The chemical structure of both the sensitizer and the co-initiator, such as this compound, plays a crucial role in the efficiency of photoinitiation. nih.govrsc.org The interaction between the excited photosensitizer and the iodonium salt is key to generating the radicals that initiate polymerization. rsc.org

Research has explored the use of various sensitizers, including squaraine and hemicyanine dyes, in combination with a range of structurally different diphenyliodonium salts. nih.govrsc.orgrsc.org The substituents on the phenyl rings of the iodonium salt can significantly affect the polymerization kinetics. nih.govrsc.org For instance, the introduction of a nitro group in the para position of a phenyl ring of the iodonium salt co-initiator has been shown to lead to a significant increase in both the rate of polymerization and the degree of monomer conversion. rsc.orgpk.edu.plresearchgate.net This is attributed to the electron-withdrawing nature of the nitro group, which can facilitate the electron transfer process.

In a study using a benzoxazole (B165842) derivative as a sensitizer, diphenyliodonium salts with deactivating (electron-withdrawing) substituents on the phenyl ring generally led to higher polymerization rates of TMPTA compared to those with activating (electron-donating) substituents. nih.govrsc.org A linear correlation was observed between the polymerization rate and the Hammett parameter (σ) for deactivating substituents, with higher σ values resulting in higher Rp values. rsc.org The combination of 2-(4-N,N-dimethylaminostyryl)benzoxazole with (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate achieved the highest polymerization rate among the tested systems. rsc.org

Table 2: Influence of Diphenyliodonium Salt Structure on TMPTA Polymerization Rate (Rp)

| Diphenyliodonium Salt Co-initiator | Substituent Type | Polymerization Rate (Rp) (x 10⁻⁷ s⁻¹) |

|---|---|---|

| Diphenyliodonium chloride (I1) | None | 2.98 |

| (4-methoxyphenyl)-phenyliodonium p-toluenesulfonate (I77) | Activating | 2.58 |

| (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate (I81) | Deactivating | 5.37 |

| (3-bromophenyl)-(4-methoxyphenyl)iodonium p-toluenesulfonate (I84) | Deactivating | 3.54 |

Data is illustrative and based on findings from studies on substituted diphenyliodonium salts. nih.govrsc.org

The concentration of the photoinitiating system is a critical parameter that needs to be optimized to achieve maximum polymerization efficiency. Studies have investigated the effect of varying the concentration of the sensitizer/co-initiator pair on the polymerization kinetics. mdpi.comnih.gov Typically, as the concentration of the photoinitiator increases, the rate of polymerization also increases up to a certain point. nih.gov Beyond this optimal concentration, a plateau may be reached, or in some cases, a decrease in the polymerization rate can be observed. nih.gov

In a study involving squaraine dye and diphenyliodonium salt systems for the polymerization of TMPTA, experiments were conducted at various photoinitiator concentrations ranging from 5 × 10⁻⁴ M to 5 × 10⁻³ M. mdpi.comnih.gov The results indicated that the photoinitiating efficiency is dependent on the concentration of the photoinitiator. mdpi.comnih.gov For the systems studied, the optimal concentration that yielded the highest kinetic parameters was found to be 5 × 10⁻³ M. researchgate.netnih.gov At this concentration, the rates of polymerization were approximately 2 × 10⁻² s⁻¹ and the final monomer conversions ranged from 10% to 36%. researchgate.netnih.gov

A significant challenge in radical photopolymerization is oxygen inhibition. radtech.org Molecular oxygen can react with the initiating and propagating radicals, forming unreactive peroxy radicals, which terminates the polymerization chain and leads to incomplete curing, often resulting in a tacky surface. bomar-chem.comresearchgate.net Several strategies have been developed to mitigate the effects of oxygen inhibition.

Physical methods include carrying out the polymerization in an inert atmosphere, such as under a nitrogen blanket, to exclude oxygen. bomar-chem.comresearchgate.net Another approach is to use a physical barrier, like a transparent film, to prevent oxygen from diffusing into the polymerizing mixture. bomar-chem.com Increasing the light intensity can also help to overcome oxygen inhibition by generating a higher concentration of radicals. radtech.org

Chemical strategies involve the addition of specific compounds to the formulation. researchgate.net Amines and thiols are commonly used additives that can reduce oxygen inhibition. bomar-chem.com Thiol-based crosslinkers can participate in a mixed-mode polymerization that is less susceptible to oxygen inhibition. nih.gov The peroxy radicals can abstract a hydrogen from the thiol, generating a thiyl radical that can continue to propagate the polymerization. nih.gov Additionally, certain monomer structures, such as those containing ether linkages, can help to minimize oxygen inhibition. radtech.org

Cationic Polymerization of Epoxides and Other Monomers

Diphenyliodonium salts, including this compound, are also effective photoinitiators for cationic polymerization. nih.gov This type of polymerization is particularly useful for monomers such as epoxides and vinyl ethers. amazonaws.com A key advantage of cationic polymerization is its insensitivity to oxygen inhibition, which is a major issue in radical polymerization. researchgate.net

Upon irradiation, the diphenyliodonium salt undergoes photolysis to generate a strong Brønsted acid, which then initiates the polymerization of the epoxide monomer through the opening of the oxirane ring. amazonaws.com This process leads to the formation of a cross-linked polymer network. Cationic polymerization of epoxides is known to produce polymers with low shrinkage, good adhesion, and high chemical resistance. researchgate.net

Studies have demonstrated the effective cationic polymerization of various epoxy monomers, including cycloaliphatic diepoxides, using triarylsulfonium or diaryliodonium photoinitiators. amazonaws.com The curing process can be monitored by following the disappearance of the epoxy group using infrared spectroscopy. amazonaws.com The polymerization can proceed rapidly, leading to a fully cured and insoluble material within seconds of UV exposure. amazonaws.com

Photoacid Generation in Chemically Amplified Resists

In the field of microlithography, this compound is a key component in chemically amplified resists (CARs), which are essential for manufacturing integrated circuits and other microelectronic devices. Its primary function is to act as a photoacid generator (PAG), a compound that produces a strong acid upon exposure to light.

The generation of acid from this compound upon irradiation is a multi-step process. While the diphenyliodonium cation itself has a primary absorption in the deep UV range (around 227 nm), its activation at longer wavelengths used in lithography (such as 365 nm) is typically achieved through photosensitization. researchgate.netmdpi.com However, the fundamental dissociation can also occur via direct excitation or electron transfer.

Excitation: The PAG, either directly or through a sensitizer, absorbs a photon (hν), leading to an excited state.

Electron Transfer & Cleavage: The excited iodonium salt undergoes rapid homolytic cleavage of one of the carbon-iodine bonds. This generates a phenyl radical (C₆H₅•) and a phenyliodonium (B1259483) radical cation ([C₆H₅I]⁺•).

Hydrogen Abstraction: The highly reactive radical intermediates abstract hydrogen atoms from surrounding molecules, such as the polymer resin or solvent (RH).

Acid Formation: This reaction cascade ultimately results in the release of a proton (H⁺), which combines with the p-toluenesulfonate anion (⁻OTs) present in the initial salt to form p-toluenesulfonic acid (TsOH), the active catalytic species. researchgate.net

The generated acid is then free to catalyze solubility-changing reactions in the surrounding polymer matrix during a subsequent post-exposure bake (PEB) step, which is the basis of chemically amplified resists.

The efficiency of a photoacid generator is quantified by its quantum yield (Φ), which is the ratio of the number of acid molecules generated to the number of photons absorbed. The quantum yield of acid generation for diaryliodonium salts is highly dependent on the specific chemical structure of both the cation and the anion, as well as the irradiation wavelength and the surrounding chemical environment. researchgate.net

While specific quantum yield data for this compound is not widely available in public literature, studies on closely related compounds provide valuable insight. For instance, some diaryliodonium salt systems have demonstrated high efficiency. Research on a system using a pyranine-based diphenyliodonium salt reported a quantum yield of 0.72 upon irradiation at 365 nm. researchgate.net Other studies on different iodonium salts have reported quantum yields in the range of 0.1 to 0.3. researchtrends.net This indicates that the photoacid generation process can be highly efficient.

The table below presents quantum yield data for representative iodonium salt-based photoacid generators, illustrating the typical performance range.

| Photoacid Generator (PAG) | Wavelength (nm) | Quantum Yield (Φ) |

| Diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate | 365 | 0.29 |

| Diphenyliodonium naphth[1,2-d] researchgate.netresearchtrends.netresearchgate.netoxadiazole-5-sulfonate | 365 | 0.21 |

| Pyranine conk-diphenyliodonium chloride | 365 | 0.72 |

Table compiled from data in references researchtrends.net and researchgate.net.

The intrinsic photosensitivity of this compound is highest in the deep UV spectrum, with an absorption maximum (λmax) around 227 nm. mdpi.com This makes it less suitable for direct activation at longer wavelengths such as the i-line (365 nm) and h-line (405 nm) commonly used in photolithography. researchgate.net

To overcome this, the compound is almost always used in formulations containing a photosensitizer. researchgate.net The sensitizer is a molecule chosen for its strong absorption at the desired wavelength (e.g., 365 nm). Upon absorbing light, the sensitizer transfers its energy to the diphenyliodonium salt, initiating the acid generation cascade. This approach allows the use of these reliable PAGs with a variety of light sources. Photoresists formulated in this way are sensitive in the broadband UV range (300-450 nm), which includes the 365 nm and 405 nm emission lines. researchgate.net The performance and photosensitivity of the resist system are therefore a function of the entire formulation, including the PAG concentration, the choice and concentration of the sensitizer, and the polymer matrix.

Development of Advanced Polymeric Materials

This compound is instrumental in the fabrication of advanced polymeric materials for the electronics industry. It is commercially available in high-purity "electronic grade," which minimizes ionic contaminants that could impair device performance. acs.org

Its role as a photoinitiator for epoxy resins is directly applicable to electronics manufacturing, where epoxies are widely used for:

Encapsulation: Protecting sensitive microchips and electronic components from moisture, thermal shock, and physical damage.

Adhesives: Bonding components to printed circuit boards (PCBs).

Coatings: Providing dielectric layers and protective finishes.

Furthermore, the p-toluenesulfonate anion itself has been utilized to enhance the properties of conductive polymers. In one study, p-toluenesulfonic acid was used as a dopant for PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), a transparent conductive polymer. The doping significantly decreased the surface resistance of the material, improving its electrical conductivity for applications such as transparent electrodes in displays and flexible electronics. The use of this compound in photocurable formulations provides a pathway to pattern these and other functional materials with high precision, contributing to the miniaturization and enhanced performance of electronic devices.

Materials for 3D Printing Applications

This compound serves as a critical component in the formulation of advanced resins for vat photopolymerization 3D printing technologies, including stereolithography (SLA) and digital light processing (DLP). google.comgoogle.com Its primary function is as a cationic photoinitiator, which upon exposure to ultraviolet (UV) light, generates a strong acid that initiates the polymerization of monomers and oligomers in the resin. google.comscribd.comscribd.com This process enables the layer-by-layer fabrication of complex, high-resolution three-dimensional objects. google.comgoogle.com

The compound is particularly valuable in the development of specialized engineering materials such as UV-curable and recyclable thermoset shape memory polymers. google.com These materials possess unique properties, including high strength, stiffness, and the ability to recover their original shape after deformation, making them suitable for 4D printing applications. google.comgoogleapis.com this compound is often listed as a key photoinitiator in patent literature for such high-performance thermoset inks. google.comgoogle.com

Research in 3D printing also focuses on creating composite polymer materials from a single resin by using patterned light exposures. google.com In these systems, this compound can be used to control the polymerization reaction, allowing for the fabrication of objects with varying material properties from a homogenous initial resin. google.com Furthermore, it is a component in experimental resin formulations, such as those designed for luminescent properties, where the interaction between the photoinitiator and other components is crucial for successful printing. google.com

Table 1: Research Findings on this compound in 3D Printing Resins

| Resin Type | Role of this compound | Key Findings | Reference(s) |

| UV-curable Thermoset Shape Memory Polymer | Photoinitiator | Enables the creation of high-strength, recyclable polymers printable via SLA with high resolution. | google.comgoogleapis.com |

| Single Resin for Composite Printing | Cationic Photoinitiator | Facilitates patterned polymerization to create composite materials with varied properties from one resin. | google.com |

| Luminescent Resin Formulations | Photoinitiator | Used in the development of printable luminescent resins for SLA and DLP technologies. | google.com |

Biomedical Photocurable Composites (e.g., Dental Materials)

In the biomedical field, particularly in dentistry, this compound is investigated as a component of photoinitiating systems for curing resin-based composites. mdpi.comamericanchemicalsuppliers.com It is often used as a co-initiator in conjunction with photosensitizers like camphorquinone (B77051) (CQ). mdpi.comnih.govresearchgate.net A significant application is its use as a replacement for tertiary amines, which are traditionally used in dental composites but can lead to yellowing over time. mdpi.comresearchgate.net

The incorporation of this compound into photoinitiator systems for dental resins has been shown to yield composites with excellent bleaching properties and color stability. mdpi.comresearchgate.net When combined with camphorquinone, it forms a system that can effectively initiate the free-radical polymerization of methacrylate (B99206) monomers, which form the backbone of many dental restorative materials. mdpi.comnih.gov This combination is considered a promising alternative to conventional camphorquinone/amine systems. mdpi.comresearchgate.net

Studies have demonstrated that the addition of onium salts like this compound can improve the polymerization kinetics of dental adhesive resins. researchgate.net Its role extends to its function as a photoacid generator, which is relevant for various photocurable biomedical materials. scribd.comscribd.com The compound is also mentioned in patents for materials used in medical devices, such as those requiring dual thermal and photocurable properties or non-fouling, antimicrobial surfaces for items like stents and catheters. google.comgoogle.com

Table 2: Performance of this compound in Dental Composite Formulations

| Photoinitiator System | Monomer Base | Observed Improvements | Reference(s) |

| Camphorquinone / this compound | Methacrylate Resins | Amine replacement, excellent bleaching properties, enhanced color stability. | mdpi.comnih.govresearchgate.net |

| Onium salt-containing systems | Dental Adhesive Resins | Improved polymerization kinetics. | researchgate.net |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in investigating the fundamental characteristics of diphenyliodonium (B167342) p-toluenesulfonate. researchgate.net These calculations provide insights into the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Steric Effects

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the diphenyliodonium cation and the p-toluenesulfonate anion. These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles. For the diphenyliodonium cation, a key feature is the C-I-C bond angle and the orientation of the two phenyl rings relative to each other. Steric hindrance between the ortho-protons of the phenyl rings can influence this geometry.

Computational studies on related aromatic systems, such as benzenium and toluenium isomers, demonstrate that the addition of substituents can impact the geometry and lead to effects like hyperconjugation, which involves the delocalization of σ-electrons into adjacent π-systems. nih.govfrontiersin.org While not directly studying diphenyliodonium p-toluenesulfonate, these studies highlight the sensitivity of aromatic ring geometry and stability to substitution patterns, which is a relevant consideration for understanding the steric and electronic effects within the diphenyliodonium cation. nih.govfrontiersin.org

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier molecular orbital (FMO) analysis is a critical component of computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.comnih.gov

For this compound, the HOMO is typically localized on the p-toluenesulfonate anion, while the LUMO is associated with the diphenyliodonium cation. This separation of the frontier orbitals is significant for its function as a photoinitiator. Upon absorption of light, an electron is promoted from the HOMO to the LUMO, initiating the chemical reactions that lead to polymerization or acid generation. The energies of these orbitals and their gap can be precisely calculated using DFT methods. nih.govnih.gov

Table 1: Frontier Molecular Orbital Data

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital energy. Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital energy. Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap often correlates with higher chemical reactivity. mdpi.comnih.gov |

Reduction Potential Mapping of Iodonium (B1229267) Cation

Quantum chemical calculations have been pivotal in accurately determining the reduction potential of the diphenyliodonium (Ph₂I⁺) cation. researchgate.net This parameter is crucial for understanding its ability to act as an electron acceptor in photoinduced electron transfer processes.

State-of-the-art quantum chemical methods, such as the explicitly correlated coupled-cluster method (CCSD(T)-F12) combined with solvation models like SMD, have been employed to calculate the energetics of the Ph₂I⁺ reduction. researchgate.net These calculations have shown that the one-step reduction of the Ph₂I⁺ cation, which results in a phenyl radical (Ph•) and iodobenzene (B50100) (PhI), has a more negative reduction potential than previously assumed based on experimental estimations. researchgate.net

Table 2: Calculated Reduction Potentials of Diphenyliodonium Cation (Ph₂I⁺)

| Solvent | Reduction Potential (V vs. SCE) |

| Acetonitrile (B52724) (MeCN) | -0.68 researchgate.net |

| Dimethylformamide (DMF) | -0.61 researchgate.net |

| Water | -0.67 researchgate.net |

Source: Adapted from a computational study on the reduction potential of the diphenyliodonium cation. researchgate.net

These revised, more negative reduction potentials have significant implications for designing efficient photoinitiating systems, as they provide a more accurate basis for predicting the feasibility of electron transfer from a photosensitizer. researchgate.net

Application of Theoretical Models (e.g., Marcus Theory)

Marcus theory is a fundamental framework in theoretical chemistry used to describe the rates of electron transfer reactions. wikipedia.org It explains how the rate of electron transfer depends on the Gibbs free energy of the reaction and a parameter known as the reorganization energy. wikipedia.org This theory is particularly relevant for understanding the photoinduced electron transfer processes involving this compound.

The theory predicts a bell-shaped relationship between the rate of electron transfer and the driving force of the reaction (Gibbs free energy change). u-tokyo.ac.jp Initially, as the reaction becomes more exergonic, the rate increases. However, beyond an optimal point, in the so-called "Marcus inverted region," the rate surprisingly decreases as the driving force continues to increase. u-tokyo.ac.jpprinceton.edu

In the context of this compound, Marcus theory can be used to model the electron transfer from an excited photosensitizer to the diphenyliodonium cation. rsc.org By computationally determining the reorganization energy and the Gibbs free energy of the reaction, it is possible to predict the rate of this crucial initiation step. libretexts.org

Computational Studies of Solvation Effects and Discrepancies with Experimental Data

Computational models that account for the influence of the solvent are essential for accurately predicting the behavior of ions in solution. For this compound, solvation effects play a significant role in its reactivity and the energetics of electron transfer.

Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) use quantum chemical calculations to predict thermodynamic properties in solution. mdpi.com For the diphenyliodonium cation, accurate solvation free energies are critical for calculating its reduction potential. researchgate.net The use of sophisticated solvation models, such as the SMD model, has been shown to provide results that are in better agreement with the expected chemical behavior, even when they challenge long-standing experimental values. researchgate.net

Discrepancies between computationally predicted values and experimental data can arise from several factors. In the case of the diphenyliodonium cation's reduction potential, the commonly cited experimental value of approximately -0.2 V vs. SCE has been shown by high-level calculations to be inaccurate, with the theoretical value being closer to -0.7 V vs. SCE. researchgate.net This discrepancy highlights the power of modern computational chemistry to refine and, in some cases, correct experimental data, leading to a more accurate understanding of chemical systems. researchgate.net

Interfacial and Interaction Phenomena

Interactions with Various Substrates and Monomers

Diphenyliodonium (B167342) p-toluenesulfonate is instrumental in initiating the polymerization of a diverse range of monomers through both cationic and free-radical pathways. researchgate.net As a photoacid generator, it produces a strong Brønsted acid upon irradiation, which is capable of initiating cationic polymerization in monomers such as epoxides, oxetanes, and vinyl ethers. sielc.comsigmaaldrich.com For instance, it has been effectively used to polymerize epoxy monomers like diglycidyl ether of bisphenol A (DGEBA) and 1,4-cyclohexanedimethanol (B133615) diglycidyl ether (CADE). nih.gov

In free-radical polymerization, DPIpTS typically functions as a co-initiator. researchgate.net It is often paired with a photosensitizer to initiate the polymerization of acrylate (B77674) monomers. researchgate.netsigmaaldrich.com Studies have demonstrated its use in formulations with trimethylolpropane (B17298) triacrylate (TMPTA). nih.gov Furthermore, its utility extends to specialized applications like dental resins, where it has been incorporated into experimental adhesive systems containing monomers such as urethane (B1682113) dimethacrylate (UDMA), 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (MDP), and 2-hydroxyethyl methacrylate (B99206) (HEMA). The interaction mechanism in these systems involves the generation of initiating species that react with the monomer's functional groups, leading to the formation of a polymer network. sielc.com

The table below summarizes the interaction of Diphenyliodonium p-toluenesulfonate with various monomers.

| Monomer Type | Specific Monomer Examples | Polymerization Type | Role of DPIpTS |

| Acrylates | Trimethylolpropane triacrylate (TMPTA) | Free-Radical | Co-initiator |

| Epoxides | Diglycidyl ether of bisphenol A (DGEBA), CADE | Cationic | Photoinitiator |

| Dental Resins | UDMA, MDP, HEMA | Free-Radical | Co-initiator |

| Vinyl Ethers | (Not specified in sources) | Cationic | Photoinitiator |

Influence of Solvents on Reactivity and Performance

The choice of solvent significantly impacts the reactivity and performance of this compound by affecting its solubility and the stability of the generated reactive species. The compound exhibits limited solubility in several common organic solvents. For example, its solubility is less than 1% in propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) and ethyl lactate, while it is approximately 5% in γ-butyrolactone.

In practical applications, formulations often use solvents that can dissolve both the initiator and the monomer. In a study on dental adhesives, ethanol (B145695) was used as the solvent for a system containing HEMA and other monomers. For photopolymerization measurements of epoxy monomers, solutions of iodonium (B1229267) salts have been prepared in propylene carbonate to ensure homogeneity. nih.gov The solvent can influence the reaction by stabilizing the photogenerated acid, thereby affecting the polymerization kinetics. In some systems, the solvent itself can act as a proton donor, facilitating the formation of the super-strong acid required for cationic polymerization. sielc.com The polarity and nucleophilicity of the solvent are critical factors; for instance, research on related p-toluenesulfonates shows that reaction pathways can be dictated by the properties of the surrounding medium.

The solubility of this compound in various solvents is detailed in the table below.

| Solvent | Solubility |

| Propylene glycol methyl ether acetate (PGMEA) | <1% |

| Ethyl lactate | <1% |

| γ-Butyrolactone | ~5% |

Synergistic Effects with Additives and Co-initiators

The efficiency of this compound as a photoinitiator is markedly enhanced when used in combination with additives and co-initiators, particularly photosensitizers. researchgate.net Since diaryliodonium salts have low absorbance above 300 nm, sensitizers are required to extend their activity into the near-UV and visible light regions. researchgate.net This creates a multi-component or ternary photoinitiating system.

The mechanism involves the photosensitizer absorbing light at a specific wavelength and then transferring energy or an electron to the iodonium salt, causing its decomposition and the generation of initiating radicals or acids. This synergistic interaction allows for polymerization using safer and more energy-efficient light sources like LEDs. researchgate.net

Common co-initiators and sensitizers include:

Cyanine Dyes: These have been used with iodonium salts to create broad-absorbing photoinitiating systems for radical polymerization under near-UV, visible, and even near-infrared (NIR) light.

Squaraine Dyes: In conjunction with DPIpTS, squaraines like 1,3-Bis(p-bromophenylamino)squaraine act as efficient electron-transfer photosensitizers for the polymerization of acrylates. sigmaaldrich.com

Camphorquinone (B77051) (CQ): A widely used photosensitizer in dental materials, CQ is often paired with an amine co-initiator (like ethyl 4-(dimethylamino)benzoate (B8555087), EDMAB) and a diphenyliodonium salt. The addition of the iodonium salt to the CQ/amine system improves the mechanical properties of the resulting polymer.

The table below presents examples of synergistic photoinitiating systems containing this compound or other iodonium salts.

| Photosensitizer/Co-initiator | Additive | Application/Monomer | Light Source |

| Cyanine Dyes | Iodonium Salt | Radical Polymerization | 400 nm, 450 nm, 630 nm, 808 nm |

| Squaraine Dyes | Diphenyliodonium Salt | Acrylate Polymerization | UV-blue light |

| Camphorquinone (CQ) | Ethyl 4-(dimethylamino)benzoate (EDMAB), Diphenyliodonium Salt | Dental Resin Polymerization | (Not specified) |

Photobleaching and Photostability Studies of Photoinitiating Systems

Photobleaching, the light-induced destruction of a chromophore, is a relevant phenomenon in photoinitiating systems, particularly those containing sensitizing dyes. This compound itself absorbs strongly only in the deep UV region, with an absorption maximum (λmax) around 222 nm. The p-toluenesulfonate anion also absorbs primarily below 230 nm. researchgate.net Consequently, when used alone, it requires a deep UV light source for direct photolysis and is relatively stable under visible light. researchgate.net

In sensitized systems designed to work at longer wavelengths (e.g., >365 nm), the photostability of the system is largely governed by the photobleaching of the sensitizer (B1316253). As the sensitizer absorbs light and interacts with the iodonium salt, it is often consumed or converted into non-absorbing species. This process leads to a decrease in the absorption at the sensitizing wavelength, which can be monitored using UV-Vis spectroscopy. While specific photobleaching studies for DPIpTS are not detailed in the provided results, the underlying principle applies. The consumption of the sensitizer is an indirect measure of the photoinitiation process.

Future Research Directions and Emerging Applications

Design of Novel Dye-Based Photoinitiating Systems for Visible Light

An active area of research is the development of novel photoinitiating systems where Diphenyliodonium (B167342) p-toluenesulfonate is used in conjunction with dye sensitizers to enable photopolymerization using visible light sources, such as LEDs. researchgate.net While the diphenyliodonium cation itself primarily absorbs in the UV region (with an absorption maximum around 227 nm), its sensitization by organic dyes extends its activity into the visible spectrum. researchgate.net This is crucial for applications where UV light is detrimental or less accessible.

Table 1: Examples of Dye Classes for Sensitizing Iodonium (B1229267) Salts

| Dye Class | Applicable Light Source | Potential Application |

| Benzothiadiazoles | Visible Light (e.g., 470 nm LED) | Epoxy Resin Curing |

| Squaraines | UV-Blue Light | Triacrylate Polymerization |

| Quinoxalines | Long Wavelength Visible Light | Cationic Polymerization |

Integration into Advanced Manufacturing Technologies (e.g., Photolithography)

Diphenyliodonium p-toluenesulfonate and related iodonium salts are key components in advanced manufacturing technologies that rely on photopolymerization, such as photolithography and 3D printing. tcichemicals.com In photolithography, PAGs are essential for chemically amplified resists, which are used to create the intricate patterns in microelectronics. researchgate.net Upon exposure to light, the PAG generates a strong acid that catalyzes a cascade of chemical reactions in the surrounding polymer matrix, thereby changing its solubility and creating the desired pattern.

While p-toluenesulfonic acid is a strong acid, for some advanced applications, even stronger "superacids" are required. researchgate.net However, the versatility of iodonium salts allows for the tuning of the generated acid by changing the anion. Future research includes the synthesis of novel iodonium salts with different sulfonate anions to optimize performance for specific lithographic applications. researchgate.netrsc.org

Furthermore, diphenyliodonium salts are being integrated into high-resolution 3D printing technologies. For example, diphenyliodonium chloride has been used to enhance the photoreactivity in a volumetric 3D printing technique called Bioxolography, enabling the rapid fabrication of complex, high-resolution biological structures. nih.gov This highlights the potential for this compound to be used in similar advanced manufacturing processes, including those for creating biomedical devices and functional materials.

Exploration of New Chemical Transformations and Synthetic Methodologies

The use of this compound as a photo-controlled source of p-toluenesulfonic acid (p-TSA) opens up new possibilities for controlling chemical reactions. p-TSA is a versatile and widely used acid catalyst in organic synthesis, known for promoting reactions with high efficiency and selectivity without the need for metal catalysts. rsc.org By generating p-TSA in situ through photolysis, it is possible to initiate acid-catalyzed reactions with high spatial and temporal control. This is particularly useful for applications in materials science, such as creating functional surfaces or synthesizing polymers with complex architectures.

Future research in this area focuses on expanding the scope of reactions that can be initiated by photogenerated p-TSA. This includes exploring its use in:

Controlled Polymerization: Initiating cationic polymerization or ring-opening polymerization of various monomers.

Deprotection Reactions: Removing acid-labile protecting groups in a controlled manner, which is valuable in multi-step synthesis and for creating patterned chemical functionalities on surfaces.

Esterification and Condensation Reactions: Catalyzing the formation of esters and other condensation products with light as a trigger. nih.gov

The development of new synthetic methods for creating novel iodonium salts with different anions and cationic moieties is also an active area of research, which will further broaden the range of available photoacid generators. researchgate.netrsc.org

Role in Sustainable and Green Chemistry Initiatives

This compound aligns with several principles of green and sustainable chemistry. The acid it generates, p-toluenesulfonic acid, is a non-toxic, inexpensive, and effective organic catalyst that can often replace more hazardous mineral acids or metal-based catalysts. rsc.org Its use promotes atom economy and can lead to higher yields and simpler product isolation. rsc.org

Future research is likely to enhance the green credentials of this compound by focusing on:

Energy Efficiency: Utilizing low-energy visible light sources, such as LEDs, for photopolymerization, which is made possible through dye sensitization. This reduces the energy consumption compared to traditional UV-curing methods. researchgate.net

Renewable Feedstocks: Developing synthetic routes to this compound and related PAGs that utilize renewable raw materials.

Waste Reduction: Using this PAG in solvent-free or "one-pot" synthetic procedures to minimize waste generation. The high efficiency of p-TSA catalysis can reduce reaction times and the need for extensive purification steps. rsc.org

By developing more environmentally benign versions and integrating them into energy-efficient processes, this compound and the next generation of PAGs will play an important role in advancing sustainable technologies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Diphenyliodonium p-toluenesulfonate with high purity?

- Methodology :

- Oxidative Coupling : Use iodobenzene and p-toluenesulfonic acid with potassium peroxydisulfate as an oxidant. Monitor reaction temperature to avoid side reactions like hydrogen sulfide formation, which can lead to undesired sulfinates or sulfonates .

- Purification : Employ recrystallization in polar aprotic solvents (e.g., acetic acid) to isolate the product. Validate purity via HPLC or GC-MS/MS to detect residual genotoxic impurities (e.g., methyl p-toluenesulfonate) .

- Critical Parameters :

- Maintain reagent stoichiometry (1:1 molar ratio of iodobenzene to p-toluenesulfonic acid).

- Control reaction temperature (60–80°C) to prevent decomposition of the iodonium intermediate .

Q. How can researchers characterize this compound’s stability under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity. Monitor degradation via UPLC/UV-MS at 0, 1, 3, and 6 months .

- Key Metrics : Track changes in sulfonate ester content (e.g., ethyl p-toluenesulfonate) as indicators of hydrolytic degradation .

Advanced Research Questions

Q. What advanced analytical methods resolve contradictions in detecting trace genotoxic impurities in this compound?

- Methodology :

- GC-MS/MS with SIR Mode : Use a self-developed platform (e.g., EXPEC’s GC-MS/MS) with timed Selected Ion Recording (SIR) to enhance sensitivity for impurities like methyl p-toluenesulfonate (LOD: 0.1 ppm) .

- UPLC/UV-MS Cross-Validation : Compare results with ACQUITY UPLC systems using a pH 2.5 phosphate buffer mobile phase to confirm impurity profiles .

Q. How can mechanistic studies differentiate between radical and ionic pathways in this compound-mediated arylations?

- Experimental Design :

- Radical Trapping : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radical intermediates. Monitor reaction progress via NMR to detect suppressed product formation .

- Isotopic Labeling : Use deuterated p-toluenesulfonic acid (p-toluene-d7-sulfonic acid) to trace proton transfer steps in ionic mechanisms .

Q. What strategies optimize enzymatic desulfurization of this compound derivatives?

- Methodology :

- Substrate Screening : Test derivatives (e.g., 2-methylbutyl p-toluenesulfonate) against enzymes like aryl sulfotransferase. Use HPLC to quantify desulfurized products (e.g., 2-methylbutanol) .

- Activity Enhancement : Immobilize enzymes on mesoporous silica to improve thermal stability and reusability (e.g., 80% activity retention after 5 cycles) .

- Key Finding : Enzymes show higher selectivity for alkyl vs. aryl sulfonates due to steric hindrance at the active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。